Cas no 1008510-37-9 (razuprotafib)

razuprotafib structure
razuprotafib structure
Product Name:razuprotafib
CAS-nummer:1008510-37-9
MF:C26H26N4O6S3
MW:586.702842235565
CID:4743140
PubChem ID:46700782
Update Time:2025-05-26

razuprotafib Chemische en fysische eigenschappen

Naam en identificatie

    • Razuprotafib
    • 0WAX4UT396
    • Razuprotafib (USAN)
    • Razuprotafib [USAN]
    • Razuprotafib [INN]
    • Razuprotafib [USAN:INN]
    • BDBM359124
    • US10220048, Compound AA34
    • WHO 10271
    • D11540
    • [4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid
    • Carbamic acid, N-((1S)-2-oxo-1-(phenylmethyl)-2-(((1S)-2-(4-(sulfoamino)phenyl)-1-(2-(2-thienyl)-4-thiazolyl)ethyl)amino)
    • AT18581
    • C26H26N4O6S3
    • Carbamic acid, N-((1S)-2-oxo-1-(phenylmethyl)-2-(((1S)-2-(4-(sulfoamino)phenyl)-1-(2-(2-thienyl)-4-thiazolyl)ethyl)amino)ethyl)-, C-methyl ester
    • AKB 9778
    • CS-0031483
    • N-(4-((2S)-2-((2S)-2-((METHOXYCARBONYL)AMINO)-3-PHENYLPROPANAMIDO)-2-(2-(THIOPHEN-2-YL)-1,3-THIAZOL4-YL)ETHYL)PHENYL)SULFAMIC ACID
    • (4-((S)-2-((S)-2-((methoxycarbonyl)amino)-3-phenylpropanamido)-2-(2-(thiophen-2-yl)thiazol-4-yl)ethyl)phenyl)sulfamic acid
    • N-(4-{(2S)-2-{(2S)-2-[(methoxycarbonyl)amino]-3-phenylpropanamido}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}phenyl)sulfamic acid
    • razuprotafibum
    • Compound AA34 [US10220048]
    • DA-67123
    • RAZUPROTAFIB [WHO-DD]
    • UNII-0WAX4UT396
    • CHEMBL3931971
    • Compound AA34 (US10220048)
    • GTPL11336
    • SCHEMBL679459
    • (4-((2S)-2-(((2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl)amino)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl)phenyl)sulfamic acid
    • AKB9778
    • HY-109041
    • AKB-9778
    • Z4869073504
    • 1008510-37-9
    • N-{4-[(2S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-phenylpropanamido]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl]phenyl}sulfamic acid
    • MS-30484
    • N-(4-((2S)-2-((2S)-2-((METHOXYCARBONYL)AMINO)- 3-PHENYLPROPANAMIDO)-2-(2-(THIOPHEN-2-YL)-1,3-THIAZOL4-YL)ETHYL)PHENYL)SULFAMIC ACID
    • AKOS040742534
    • razuprotafib
    • Inchi: 1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1
    • InChI-sleutel: KWJDHELCGJFUHW-SFTDATJTSA-N
    • LACHT: S1C(C2=CC=CS2)=NC(=C1)[C@H](CC1C=CC(=CC=1)NS(=O)(=O)O)NC([C@H](CC1C=CC=CC=1)NC(=O)OC)=O

Berekende eigenschappen

  • Exacte massa: 586.101
  • Monoisotopische massa: 586.101
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 12
  • Complexiteit: 906
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 212
  • XLogP3: 3.7

razuprotafib Prijsmeer >>

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1008510-37-9 95.93%
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ChemScence
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